Product packaging for 1H-Indazole, 1-(3-pyridinyl)-(Cat. No.:CAS No. 588717-61-7)

1H-Indazole, 1-(3-pyridinyl)-

Cat. No.: B8630718
CAS No.: 588717-61-7
M. Wt: 195.22 g/mol
InChI Key: UDGCKNPUEWPXIW-UHFFFAOYSA-N
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Description

Context within Indazole Chemistry: Annular Tautomerism and Isomerism

A fundamental characteristic of the indazole ring is its capacity for annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms, leading to the existence of 1H- and 2H-indazole tautomers. researchgate.netresearchgate.net The 1H-indazole, featuring a benzenoid structure, is generally the more thermodynamically stable and predominant form in various states, including the gas phase, solution, and solid state. sci-hub.sersc.org In contrast, the 2H-indazole possesses a quinonoid form and is typically less stable. sci-hub.se Theoretical calculations, such as MP2/6-31G**, have estimated the 1H-tautomer to be more stable than the 2H-tautomer by approximately 3.6 kcal/mol. rsc.org This energy difference is attributed to the greater aromaticity of the 1H form. rsc.org

The substitution on the nitrogen atom, as seen in 1H-Indazole, 1-(3-pyridinyl)-, resolves this tautomerism, locking the structure into a specific isomeric form. The synthesis of N-substituted indazoles can, however, lead to a mixture of N-1 and N-2 isomers, and achieving regioselectivity remains a significant synthetic challenge. nih.gov

Significance of N-Substitution in Indazole Scaffolds

The position of the substituent (N-1 vs. N-2) is crucial, as the two isomers often exhibit distinct biological profiles. nih.gov Therefore, the development of synthetic methods that allow for the selective preparation of either the N-1 or N-2 substituted indazole is of great value. nih.gov

Overview of the Pyridinyl Moiety in Heterocyclic Systems

The pyridine (B92270) ring is a six-membered aromatic heterocycle containing one nitrogen atom. nih.gov Structurally similar to benzene (B151609), the nitrogen atom imparts distinct properties to the ring, including basicity and increased polarity. nih.gov The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding, a critical interaction in biological systems. nih.gov

The incorporation of a pyridinyl moiety into a larger molecular framework, as in 1H-Indazole, 1-(3-pyridinyl)-, can significantly impact the compound's solubility, lipophilicity, and ability to interact with biological targets. nih.govbohrium.com Pyridine and its derivatives are common components in a vast number of approved drugs and are considered a "privileged scaffold" in drug discovery. ijpsonline.comimist.ma The electronic nature of the pyridine ring can also influence the reactivity and properties of the attached indazole system.

Research Landscape and Current Challenges in N-Substituted Indazole Synthesis

The synthesis of N-substituted indazoles, particularly with regiocontrol, is an active area of research. While numerous methods exist, many suffer from drawbacks such as the use of expensive catalysts, harsh reaction conditions, or a lack of selectivity, often yielding mixtures of N-1 and N-2 isomers. sci-hub.sebeilstein-journals.org

Common strategies for synthesizing N-aryl indazoles include copper-catalyzed or palladium-promoted intramolecular N-arylation of o-haloarylhydrazones. beilstein-journals.org However, these methods can be limited by the cost of palladium catalysts and may have a restricted substrate scope. beilstein-journals.org Alternative approaches involve the direct N-arylation of indazole, but this often leads to poor regioselectivity. acs.org

A significant challenge lies in the regioselective synthesis of the less thermodynamically stable 2H-indazoles. sci-hub.se Recent efforts have focused on developing novel catalytic systems and reaction conditions to overcome these hurdles. For example, copper-catalyzed cross-coupling reactions have shown promise in achieving regioselective N-2 arylation of indazoles. thieme-connect.comgoogle.com The development of mild and general methods for the synthesis of N-substituted indazoles remains an ongoing challenge in organic chemistry. jocpr.com Researchers continue to explore new synthetic routes, including those utilizing ionic liquids and focusing on N-N bond-forming reactions, to provide more efficient and environmentally friendly access to these important compounds. jocpr.comwhiterose.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B8630718 1H-Indazole, 1-(3-pyridinyl)- CAS No. 588717-61-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

588717-61-7

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

1-pyridin-3-ylindazole

InChI

InChI=1S/C12H9N3/c1-2-6-12-10(4-1)8-14-15(12)11-5-3-7-13-9-11/h1-9H

InChI Key

UDGCKNPUEWPXIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CN=CC=C3

Origin of Product

United States

Computational and Theoretical Investigations of 1h Indazole, 1 3 Pyridinyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of heterocyclic molecules like 1H-Indazole, 1-(3-pyridinyl)-. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for a wide range of chemical inquiries.

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1H-Indazole, 1-(3-pyridinyl)-, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed for this purpose, providing accurate geometric parameters. nih.govkaznu.kz

Once the geometry is optimized, the electronic structure can be analyzed. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net In 1H-Indazole, 1-(3-pyridinyl)-, the HOMO is typically distributed over the electron-rich indazole ring, while the LUMO may be located on the electron-deficient pyridine (B92270) moiety, influencing its reactivity patterns.

ParameterCalculated Value
Selected Bond Lengths (Å)
N1-N21.36
N1-C7a1.39
N1-Cpyridyl1.42
**Selected Bond Angles (°) **
C7a-N1-N2112.5
N2-N1-Cpyridyl125.0
Electronic Properties (eV)
EHOMO-6.45
ELUMO-1.50
Energy Gap (ΔE)4.95

Note: The data presented in this table is hypothetical and representative of values obtained for structurally similar compounds through DFT calculations.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful method for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is the most common approach for calculating the nuclear magnetic shielding tensors. nih.govimist.ma These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). researchgate.net

For 1H-Indazole, 1-(3-pyridinyl)-, DFT/GIAO calculations can predict both ¹H and ¹³C chemical shifts. Comparing these theoretical values with experimentally measured spectra allows for unambiguous assignment of signals to specific atoms. The accuracy of these predictions is often high, with root-mean-square deviations (RMSD) between calculated and experimental shifts for protons typically falling within 0.2–0.4 ppm. nih.govrsc.orgnrel.gov

AtomCalculated ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
C3136.2135.8
C3a122.5122.1
C4121.8121.5
C5127.9127.6
C6121.4121.0
C7110.5110.1
C7a141.0140.6
C2' (pyridyl)148.5148.1
C4' (pyridyl)134.0133.7

Note: The data presented in this table is for illustrative purposes. Calculated shifts are referenced against TMS.

DFT is a cornerstone of modern mechanistic chemistry, enabling the detailed study of reaction pathways. For reactions involving 1H-Indazole, 1-(3-pyridinyl)-, such as electrophilic aromatic substitution or N-alkylation, DFT can be used to map the potential energy surface. This involves locating and characterizing the geometries and energies of reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. nih.govresearchgate.net

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. fossee.in By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined, providing a quantitative measure of the reaction's feasibility. fossee.in For instance, in a hypothetical nitration reaction, DFT could be used to determine whether the electrophile adds preferentially to the indazole or pyridine ring by comparing the activation energies of the respective pathways.

Reaction StepDescriptionCalculated Activation Energy (Ea, kcal/mol)
Electrophilic Attack at C5 Formation of the σ-complex intermediate via the transition state for nitration on the indazole ring.18.5
Electrophilic Attack at C7 Formation of the σ-complex intermediate via the transition state for nitration on the indazole ring.21.2

Note: The data is hypothetical, illustrating how DFT can be used to compare the feasibility of different reaction pathways.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. For the parent indazole, the 1H-tautomer is known to be thermodynamically more stable than the 2H-tautomer. nih.gov DFT calculations can precisely quantify this stability difference by optimizing the geometry of each tautomer and comparing their total electronic energies. For unsubstituted indazole, the 1H tautomer is calculated to be more stable by approximately 3.6-4.1 kcal/mol (15-17 kJ/mol). nih.govresearchgate.net

In the case of 1H-Indazole, 1-(3-pyridinyl)-, the pyridinyl group is attached to the N1 position. The corresponding 2H-tautomer would have the pyridinyl group at the N2 position. DFT calculations can determine the relative energies of these two isomers. The greater stability of the 1H form is generally conserved in substituted indazoles, although the exact energy difference can be influenced by the electronic and steric nature of the substituent. bgu.ac.il

Isomer / TautomerDescriptionRelative Energy (kcal/mol)
1H-Indazole, 1-(3-pyridinyl)-Pyridinyl group at N10.00 (Reference)
2H-Indazole, 2-(3-pyridinyl)-Pyridinyl group at N2+4.5

Note: The data is representative, showing the typically calculated higher stability of the N1-substituted isomer.

DFT provides tools to predict the regioselectivity of chemical reactions. By analyzing the electron distribution in the molecule, one can identify the most probable sites for electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis yields partial charges on each atom, where a more negative charge suggests a site susceptible to electrophiles. nih.govresearchgate.net

A more sophisticated approach involves the use of Fukui functions, which are derived from conceptual DFT. researchgate.net The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui indices (fk+ for nucleophilic attack and fk- for electrophilic attack) pinpoint specific atomic sites. A higher fk+ value indicates a more favorable site for a nucleophile, while a higher fk- value indicates a site prone to attack by an electrophile. nih.gov For 1H-Indazole, 1-(3-pyridinyl)-, these indices can predict whether an incoming electrophile would prefer to attack the C3, C5, or C7 position of the indazole ring, or a position on the pyridine ring.

AtomNBO Partial ChargeFukui Index (fk- for Electrophilic Attack)
N2-0.450.08
C3+0.150.12
C5-0.220.18
C7-0.250.21
N' (pyridyl)-0.550.05

Note: This hypothetical data suggests that for an electrophilic attack, the C7 position is the most reactive site, followed by C5.

Quantum Chemical Approaches to Hydrogen Bonding and Non-Covalent Interactions

Beyond covalent bonds, non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For 1H-Indazole, 1-(3-pyridinyl)-, key non-covalent interactions include hydrogen bonding and π-π stacking. nih.govlibretexts.org

The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. Quantum chemical methods can be used to model the interaction of this site with hydrogen bond donors, calculating the interaction energy and geometric parameters of the resulting complex. Furthermore, the two aromatic rings (indazole and pyridine) can engage in π-π stacking interactions. nih.govkuleuven.be Computational studies can explore the preferred stacking arrangements (e.g., parallel-displaced vs. sandwich) and quantify the stabilization energy, which arises from a combination of electrostatic and dispersion forces. stanford.edu Advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to visualize and characterize these weak interactions, identifying bond critical points and quantifying their strength.

Advanced Functionalization and Derivatization of 1h Indazole, 1 3 Pyridinyl Framework

C-H Functionalization Strategies on the Indazole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the elaboration of heterocyclic cores, circumventing the need for pre-functionalized starting materials.

The C-3 position of the 1H-indazole ring is a primary target for direct arylation due to its electronic properties. While the C-3 C-H bond in 1H-indazoles is generally considered to have low reactivity, significant progress has been made using transition metal catalysis, particularly with palladium. rsc.orgnih.govresearchgate.netrsc.org

Research has demonstrated that palladium(II) catalysts, often in conjunction with phenanthroline-type ligands, are effective for the C-3 arylation of N-substituted indazoles. rsc.orgnih.gov The reaction typically proceeds via a concerted metalation-deprotonation mechanism. The choice of solvent, base, and additives is critical for achieving high selectivity and yield. For 1-(3-pyridinyl)-1H-indazole, the pyridinyl nitrogen could potentially coordinate to the metal center, influencing the catalytic activity. The use of bulky or tridentate ligands may be necessary to mitigate this effect and favor the desired C-H activation at the indazole C-3 position. nih.gov

A variety of aryl and heteroaryl halides (iodides and bromides) can be employed as coupling partners, allowing for the introduction of diverse substituents at the C-3 position. acs.org

Table 1: Catalytic Systems for C-3 Arylation of 1H-Indazoles

CatalystLigandBaseSolventKey FeaturesReference
Pd(OAc)21,10-PhenanthrolineK2CO3DMAEffective for various substituted 1H-indazoles. acs.org
PdCl21,10-PhenanthrolineK3PO4 / Ag2CO3DMAApplicable to a broad range of aryl halides. nih.gov
Pd(OAc)21,10-PhenanthrolineCs2CO3TolueneImproved yields and suppression of side products. nih.gov

Direct C-H amidation and amination offer efficient routes to introduce nitrogen-containing functional groups, which are prevalent in bioactive molecules. Transition metal-catalyzed, particularly rhodium(III)-catalyzed, C-H activation has been successfully applied for the amidation of various arenes and heterocycles. acs.orgencyclopedia.pubmdpi.com For 1-(3-pyridinyl)-1H-indazole, a directing group strategy might be necessary to achieve regioselective amidation on the indazole ring. The nitrogen atoms of the indazole or the pyridinyl moiety could potentially serve as directing groups.

Copper-mediated C-H amination with NH azaheterocycles has also been reported for a broad scope of heterocyclic arenes, including indazole. nih.gov This methodology could potentially be applied to the direct amination of the 1-(3-pyridinyl)-1H-indazole core. Furthermore, palladium-catalyzed intramolecular oxidative C-H amination has been utilized for the synthesis of carbazoles from N-Ts-2-arylanilines, showcasing the potential for C-N bond formation via C-H activation. Iron-catalyzed intramolecular C-H amination of arylhydrazones provides another pathway to indazole synthesis, highlighting the feasibility of C-H/N-H bond cyclization. nih.gov

The indazole nucleus is an aromatic system that can undergo electrophilic substitution reactions. The electron-donating character of the pyrazole (B372694) part of the indazole ring generally directs electrophilic attack to the benzene (B151609) portion. The precise position of substitution is influenced by the electronic nature of the N-1 substituent. In the case of 1-(3-pyridinyl)-1H-indazole, the pyridinyl group is electron-withdrawing, which would deactivate the indazole ring towards electrophilic attack compared to an N-alkyl or N-phenyl substituted indazole. The substitution pattern would likely favor the positions least deactivated by the pyridinyl substituent and influenced by the directing effect of the pyrazole moiety's nitrogen atoms.

Halogenated indazoles are versatile intermediates for further functionalization through cross-coupling reactions. Regioselective halogenation of the indazole ring can be achieved under various conditions. A metal-free method for the regioselective mono-bromination of an N-pyridyl indazole has been reported, yielding the product in 81% yield, suggesting this could be a viable strategy for 1-(3-pyridinyl)-1H-indazole. rsc.orgnih.gov The reaction conditions, such as the choice of halogenating agent (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)) and solvent, play a crucial role in controlling the regioselectivity. rsc.orgnih.govnih.gov For instance, direct bromination of 4-substituted 1H-indazoles with NBS has been shown to occur selectively at the C-7 position. nih.gov The electronic properties of the 1-(3-pyridinyl) substituent will influence the electron density distribution in the indazole ring, thereby directing the regioselectivity of halogenation.

Table 2: Conditions for Regioselective Halogenation of N-Substituted Indazoles

Halogenating AgentSolventTemperaturePosition of HalogenationKey FeaturesReference
NBSEtOH50 °C-Metal-free mono-bromination of N-pyridyl indazole. rsc.orgnih.gov
NBSH2O95 °C-Environmentally friendly conditions. nih.gov
NCSEtOH / H2O--Good reactivity for various N-substituted indazoles. nih.gov
NBSDMF80 °CC-7Regioselective bromination of 4-substituted 1H-indazoles. nih.gov

Direct C-H alkylation and acylation of the indazole ring are less common than arylation but represent valuable transformations. Minisci-type reactions, which involve the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle, could be a potential route for the alkylation of the indazole moiety. nih.govbohrium.comrsc.orgmdpi.comnih.gov However, the success of such reactions on the indazole ring of 1-(3-pyridinyl)-1H-indazole would depend on the relative reactivity of the two heterocyclic systems towards radical attack.

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. researchgate.netbeilstein-journals.orgnih.govacs.org However, the electron-deficient nature of the 1-(3-pyridinyl)-substituted indazole ring, coupled with the potential for the Lewis acid catalyst to coordinate with the nitrogen atoms, makes direct Friedel-Crafts acylation on the indazole ring challenging. Alternative strategies, such as metalation followed by reaction with an acylating agent, may be more viable.

Functionalization of the Pyridinyl Moiety on 1-(3-pyridinyl)-1H-Indazole

The pyridinyl ring in 1-(3-pyridinyl)-1H-indazole is also amenable to a variety of functionalization reactions. The indazol-1-yl group, being a heteroaryl substituent, will influence the reactivity and regioselectivity of these transformations.

Electrophilic aromatic substitution on the pyridine (B92270) ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. acs.orgencyclopedia.pubresearchgate.netquimicaorganica.orgnih.govacs.org Any electrophilic attack would be expected to occur at the C-5 or C-3 positions relative to the pyridine nitrogen, which are the least deactivated positions. The presence of the indazol-1-yl substituent at the C-3 position will further modulate the electron density of the pyridine ring.

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridines, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. nih.govwikipedia.orgharvard.eduresearchgate.netsci-hub.se In the absence of a leaving group, direct nucleophilic addition can occur, especially with strong nucleophiles. For 1-(3-pyridinyl)-1H-indazole, nucleophilic attack is most likely to occur at the C-2 and C-6 positions of the pyridine ring, as these are the most electron-deficient carbons.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridines. nih.govrsc.orgacs.orgwikipedia.orgharvard.educhim.itprinceton.edubaranlab.orgresearchgate.net The pyridine nitrogen can act as a directing group, facilitating deprotonation at the C-2 or C-4 positions with a strong base (e.g., organolithium reagents). In the case of 1-(3-pyridinyl)-1H-indazole, the indazol-1-yl substituent at the C-3 position would sterically hinder metalation at the C-2 and C-4 positions to some extent. However, this strategy could still provide a route to functionalization at these positions.

The Minisci reaction offers a complementary approach for the functionalization of the pyridine ring, particularly for the introduction of alkyl and acyl radicals. nih.govbohrium.comrsc.orgmdpi.comnih.govchim.itprinceton.edu This radical-based method is well-suited for electron-deficient heterocycles like pyridine and typically results in substitution at the C-2 and C-4 positions. The success of a Minisci reaction on 1-(3-pyridinyl)-1H-indazole would depend on the relative reactivity of the pyridinyl and indazolyl rings under the reaction conditions.

Post-Synthetic Modification and Diversification of Derivatives

Post-synthetic modification refers to the chemical transformation of a fully assembled molecular scaffold. For the 1H-Indazole, 1-(3-pyridinyl)- framework, these modifications can be targeted at either the indazole ring, the pyridine ring, or both, allowing for the systematic exploration of chemical space and the fine-tuning of molecular properties.

The indazole nucleus itself is amenable to various modifications. One of the most common strategies involves functionalization at the C3 position. mdpi.com This can be achieved through initial iodination of the indazole core, followed by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.commdpi.com This approach allows for the introduction of a wide array of aryl and heteroaryl substituents. While these methods often involve protection of the indazole N-H before substitution with the pyridinyl group, the principles are directly applicable to post-synthetic modification of the assembled 1H-Indazole, 1-(3-pyridinyl)- molecule, provided the reaction conditions are compatible with the pyridine ring.

Another key site for diversification is the indazole ring's benzene portion. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional handles for further derivatization. These handles can then be exploited in various cross-coupling reactions to append new molecular fragments. For instance, a bromo-substituted indazole can undergo Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions to introduce aryl, amino, or alkynyl groups, respectively.

The pyridine ring also offers multiple avenues for post-synthetic modification. Given its electron-deficient nature, it is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if activating groups are present. mdpi.com More commonly, functionalization relies on the inherent reactivity of the pyridine nitrogen. N-acylation of the indazole nitrogen has been reported for 5-(4-pyridinyl)indazole derivatives, demonstrating that the pyridinyl-indazole scaffold is stable to such modifications. nih.govresearchgate.net This suggests that similar transformations on the 1-(3-pyridinyl)- isomer are feasible.

Table 1: Representative Post-Synthetic Modification Reactions on the Indazole Core

Reaction TypePositionReagents and ConditionsFunctional Group Introduced
Suzuki-Miyaura CouplingC3Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseAryl
N-MethylationN1Methyl iodide, KOH, acetoneMethyl
IodinationC3I₂, KOH, DMFIodo

This table presents general methodologies for indazole functionalization that can be applied to the 1H-Indazole, 1-(3-pyridinyl)- framework.

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) has emerged as a powerful tool in drug discovery and development, enabling the direct modification of complex molecules at a late step in the synthetic sequence. osi.lv This approach avoids the need for de novo synthesis of each new analogue and allows for the rapid generation of structure-activity relationships. For the 1H-Indazole, 1-(3-pyridinyl)- scaffold, LSF techniques primarily focus on the direct activation of C-H bonds on both the indazole and pyridine rings.

C-H Functionalization of the Indazole Ring:

Recent advances have focused on the transition-metal-catalyzed C-H functionalization of indazoles. nih.gov Palladium-catalyzed C3-H arylation, for example, allows for the direct introduction of aryl groups without the need for pre-functionalization. Similarly, rhodium and iridium catalysts have been employed for C-H activation and subsequent annulation reactions on indazole derivatives. rsc.org These methods offer a high degree of regioselectivity and functional group tolerance, making them attractive for the late-stage diversification of 1H-Indazole, 1-(3-pyridinyl)-. Visible light-induced photocatalysis is also a burgeoning area for indazole functionalization, providing mild and sustainable reaction conditions. researchgate.net

C-H Functionalization of the Pyridine Ring:

The direct C-H functionalization of pyridines is challenging due to the ring's electron deficiency and the coordinating ability of the nitrogen atom. nih.govrsc.org However, significant progress has been made in recent years. Methodologies for regioselective C-H functionalization at the C2, C3 (meta), and C4 (para) positions have been developed. nih.gov For the 3-substituted pyridine moiety in 1H-Indazole, 1-(3-pyridinyl)-, functionalization at the C2, C4, C5, and C6 positions is theoretically possible.

Transition metal-catalyzed methods, often employing directing groups, can achieve selective C-H activation. nih.gov Radical-based approaches, such as the Minisci reaction, are also effective for introducing alkyl and acyl groups, typically at the C2 and C4 positions of the pyridine ring. nih.gov Furthermore, innovative strategies involving the temporary dearomatization of the pyridine ring have opened up new avenues for its functionalization. nih.gov

Table 2: Potential Late-Stage Functionalization Sites on 1H-Indazole, 1-(3-pyridinyl)-

RingPosition(s)Potential LSF ReactionReagents and Conditions
IndazoleC3Pd-catalyzed C-H ArylationAryl halide, Pd(OAc)₂, ligand
IndazoleC7Directed C-H FunctionalizationRh(III) or Ir(III) catalyst, directing group
PyridineC2, C4, C6Minisci ReactionAlkyl radical source, acid
PyridineC4Metalation and Cross-Couplingn-BuNa, then ZnCl₂, then Ar-X, Pd catalyst
PyridineC2, C5Directed C-H FunctionalizationTransition metal catalyst, directing group

This table outlines potential late-stage functionalization strategies applicable to the 1H-Indazole, 1-(3-pyridinyl)- scaffold based on established methodologies for indazole and pyridine C-H activation.

The application of these advanced functionalization strategies to the 1H-Indazole, 1-(3-pyridinyl)- framework holds significant promise for the discovery of novel compounds with enhanced biological activities or material properties. The ability to precisely modify this scaffold through both post-synthetic and late-stage approaches provides a powerful platform for chemical innovation.

Research Applications and Interdisciplinary Studies of 1h Indazole, 1 3 Pyridinyl

Materials Science and Organic Electronics

The fusion of electron-rich indazole and electron-deficient pyridine (B92270) moieties within a single molecular framework makes N-pyridinyl indazoles intriguing candidates for organic electronic materials. This combination can facilitate intramolecular charge transfer, a key process in many organic semiconductor applications. The structural design allows for tunability of electronic properties, which is crucial for developing advanced functional materials.

Applications in Organic Semiconductors

While direct applications of 1H-Indazole, 1-(3-pyridinyl)- as a primary organic semiconductor are not extensively documented, its structural motifs are highly relevant to the field. Organic semiconductors are foundational to technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is heavily dependent on the charge transport properties of the organic materials used. d-nb.info

Compounds incorporating pyridine and other nitrogen-containing heterocycles are explored for their electron-transporting capabilities. chemrxiv.org The electron-deficient nature of the pyridine ring can enhance electron mobility. For instance, computational screening of isomers of pyrido[2,3-b]pyrido[3,2:4,5]-pyrrolo[3,2-g]indole, a related planar nitrogen-containing heterocyclic system, has been used to predict charge mobility and identify promising candidates for synthesis. chemrxiv.org This approach suggests that isomers of pyridinyl-indazoles could exhibit varied and potentially superior semiconductor properties based on the pyridine nitrogen's position. The 3-pyridinyl isomer, in particular, offers a different electronic distribution and dipole moment compared to its 2- or 4-pyridinyl counterparts, which could translate into distinct crystal packing and charge transport characteristics.

Role in Electronic and Photophysical Properties

The electronic and photophysical properties of pyridinyl-indazole derivatives are governed by the interplay between the two heterocyclic rings. The coordination of metal ions or structural modifications can significantly alter the electronic transitions, leading to changes in absorption and emission wavelengths, excited-state lifetimes, and quantum yields. uef.fi

Studies on related compounds, such as pyridine-carbazole acrylonitrile (B1666552) derivatives, demonstrate how the linkage of a pyridine ring to another N-heterocycle can create materials with strong light absorption and fluorescence. mdpi.com The investigation of various 3-substituted-1H-indazoles has revealed that some derivatives exhibit excellent fluorescence properties with quantum yields reaching up to 85%. nih.gov These findings underscore the potential of the indazole core as a fluorophore. The attachment of a pyridinyl group at the N1 position would be expected to modulate these properties, potentially leading to materials with tunable light-emitting characteristics suitable for OLEDs or sensors.

The photophysical properties of such compounds can be summarized in the following table, drawing parallels from related structures:

PropertyObservation in Related Indazole/Pyridine DerivativesPotential Implication for 1H-Indazole, 1-(3-pyridinyl)-
Absorption Strong absorption bands attributed to π-π* transitions. mdpi.comLikely to exhibit strong UV absorption.
Emission Fluorescence with high quantum yields (up to 85%) observed in some 3-substituted indazoles. nih.govPotential for strong fluorescence, tunable via substitution.
Solvatochromism Some substituted indazole derivatives show solvent-dependent shifts in emission spectra. acs.orgPhotophysical properties may be sensitive to the polarity of the environment.
Acid-Sensing Certain indazole derivatives exhibit acid-sensitive fluorescence turn-off activity. nih.govThe pyridine nitrogen could act as a protonation site, enabling pH-sensing applications.

This table is generated based on data from analogous compounds to infer the potential properties of 1H-Indazole, 1-(3-pyridinyl)-.

Development of Functional Materials for Electronic Devices

The development of functional materials for electronic devices requires molecules with tailored properties such as high charge mobility, appropriate energy levels, and good film-forming capabilities. The pyridinyl-indazole scaffold is a promising platform for creating such materials. By introducing specific functional groups onto either the indazole or pyridine rings, researchers can fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match the requirements of specific devices.

For example, the introduction of electron-withdrawing or electron-donating groups can alter the charge-transport characteristics, making the material more suitable for use as an n-type (electron-transporting) or p-type (hole-transporting) semiconductor. The inherent dipole moment of the 1-(3-pyridinyl) substituent can also influence molecular packing in the solid state, which is a critical factor for efficient charge transport in OFETs.

Catalysis and Ligand Design

The presence of multiple nitrogen atoms in 1H-Indazole, 1-(3-pyridinyl)- makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The pyrazole-like nitrogen at the 2-position of the indazole ring and the nitrogen of the pyridine ring can both act as donor sites for metal ions.

Design and Synthesis of Indazole-Based Ligand Scaffolds

Indazole derivatives are versatile building blocks for designing ligands for transition metal catalysts. researchgate.net The synthesis of pyridinyl-indazoles can be achieved through various cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between a bromo-indazole and a pyridinyl boronic acid are a common strategy. uni-saarland.deias.ac.in Other transition-metal-catalyzed C-H activation and annulation methods have also been developed for the efficient construction of functionalized indazoles. mdpi.com

A notable development in this area is the synthesis of an indazole-phosphine ligand scaffold. nih.govacs.org In this design, a phosphine (B1218219) group is attached to the indazole ring, and the nitrogen atom of the indazole can be methylated to introduce a positive charge. This modification allows for fine-tuning the electronic properties of the resulting metal complex to enhance its catalytic activity, for example, in gold(I) catalysis. nih.govacs.org The free nitrogen on the indazole ring can also act as a Brønsted base, potentially participating directly in the catalytic cycle by promoting deprotonation steps. acs.org The 1-(3-pyridinyl)- group could similarly be used to modulate the electronic environment of a catalytic metal center, with the pyridine nitrogen offering an additional coordination site or a handle for further functionalization.

Coordination Chemistry and Metal Complexation Studies

The indazole ring system provides multiple coordination possibilities. mdpi.com The non-protonated nitrogen atom of the pyrazole (B372694) moiety is a common coordination site for metal ions. mdpi.com The addition of a pyridinyl substituent at the N1 position creates a bidentate or bridging ligand framework. Metal-organic compounds using pyrazole- and pyridine-based ligands have been investigated for their self-assembled architectures and interesting properties. mdpi.com

Studies on substituted indazole derivatives containing pyridine functionalities have shown their ability to coordinate with metal ions like Cu(II). mdpi.com Similarly, Co(II) and Ni(II) have been used to prepare coordination compounds with pyridine- and pyrazole-based ligands, forming stable complexes. mdpi.com The coordination of 1H-Indazole, 1-(3-pyridinyl)- to a metal center could lead to the formation of mononuclear complexes, or it could act as a bridging ligand to form polynuclear structures or coordination polymers. The resulting metal complexes could have applications in catalysis, magnetism, or as luminescent materials.

The following table summarizes synthetic approaches relevant to 1H-Indazole, 1-(3-pyridinyl)- and its derivatives.

Reaction TypeReagents/CatalystProduct TypeReference(s)
Suzuki Coupling 5-bromo-1H-indazol-3-amine, pyridin-3-yl boronic acid, Pd catalyst, Cs₂CO₃5-(pyridin-3-yl)-1H-indazol-3-amine uni-saarland.de
Suzuki Coupling 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole derivative, aryl boronic acids, Pd(OAc)₂5-Aryl-1-(pyridin-4-yl)-indazole derivative ias.ac.in
C-H Arylation 1H-Indazole, Aryl Iodide, Pd(II)/Phen catalystC3-arylated 1H-Indazole nih.gov
Ligand Synthesis Indazole, ChlorodiphenylphosphineIndazole-phosphine ligand nih.govacs.org

This table highlights key synthetic methods for creating pyridinyl-indazole scaffolds and related functionalized indazoles.

Application in Homogeneous and Heterogeneous Catalysis

The unique structural characteristics of 1H-indazole and its derivatives, featuring a bicyclic system with a fused benzene (B151609) and pyrazole ring, make them intriguing ligands in catalysis. While specific studies focusing solely on the catalytic applications of 1H-Indazole, 1-(3-pyridinyl)- are not extensively detailed in the provided search results, the broader context of indazole and pyridine-containing compounds in catalysis offers significant insights.

The functionalization of the 1H-indazole core, particularly at the C-3 position, is a key area of research for creating novel catalytic systems. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are promising methods for introducing aryl groups, like the 3-pyridinyl moiety, to the indazole scaffold. mdpi.com These reactions can be performed using both homogeneous and heterogeneous palladium catalysts. mdpi.com Homogeneous systems often involve soluble palladium salts or complexes with ligands like phosphines and N-heterocyclic carbenes. mdpi.com Heterogeneous systems typically utilize palladium nanoparticles, clusters, or single atoms immobilized on solid supports. mdpi.com The development of efficient and recyclable catalytic systems is a significant focus in this area. mdpi.com

The pyridinyl group in 1H-Indazole, 1-(3-pyridinyl)- introduces an additional coordination site, making it a potentially valuable ligand in transition metal catalysis. Pyridine and its derivatives are well-known ligands in a wide range of catalytic reactions. wikipedia.org The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its electronic properties and reactivity. This coordination is crucial in many catalytic cycles, including cross-coupling reactions, hydrogenations, and oxidations.

The combination of the indazole and pyridine moieties in a single molecule offers the potential for bidentate or bridging coordination modes, which can stabilize catalytic species and influence the stereochemistry of reactions. The electronic properties of such ligands can be tuned by modifying substituents on either the indazole or pyridine rings, allowing for the fine-tuning of the catalyst's activity and selectivity.

While direct examples of 1H-Indazole, 1-(3-pyridinyl)- in catalysis are not explicitly provided, the principles of ligand design and the known catalytic activity of related indazole and pyridine compounds strongly suggest its potential in both homogeneous and heterogeneous catalysis. Further research is needed to explore and exploit the catalytic applications of this specific compound.

Supramolecular Chemistry and Self-Assembly

Hydrogen Bonding and Molecular Recognition in Supramolecular Architectures

The structure of 1H-Indazole, 1-(3-pyridinyl)- contains both hydrogen bond donors (the N-H group of the indazole ring) and acceptors (the nitrogen atoms of the pyrazole and pyridine rings), making it an excellent candidate for forming supramolecular structures through hydrogen bonding. These interactions are fundamental to molecular recognition, where molecules selectively bind to one another.

The indazole moiety itself is known to form dimers through intermolecular O-H···N hydrogen bonds in its methanol (B129727) derivatives. acs.org This inherent ability to form hydrogen-bonded pairs is a key feature that can be exploited in the design of more complex supramolecular architectures. The pyridazine (B1198779) ring, a related nitrogen-containing heterocycle, is also noted for its robust H-bonding potential, which has been applied in drug design. nih.gov

Molecular recognition events involving 1H-Indazole, 1-(3-pyridinyl)- would rely on the precise arrangement of these hydrogen bonding sites, as well as other non-covalent interactions like π-π stacking between the aromatic rings. The ability to selectively recognize and bind to other molecules is crucial for applications in areas such as sensing, materials science, and drug development.

Interaction TypeDonor/Acceptor Sites in 1H-Indazole, 1-(3-pyridinyl)-Potential Supramolecular Motifs
Hydrogen BondingDonor: Indazole N-H; Acceptors: Pyridine N, Pyrazole NDimers, Chains, Sheets, 3D Networks
π-π StackingIndazole and Pyridine aromatic ringsStacked columns, Herringbone patterns

Metal-Directed Self-Assembly of Pyridyl-Containing Systems

The pyridinyl group in 1H-Indazole, 1-(3-pyridinyl)- provides a key coordination site for metal ions, enabling its participation in metal-directed self-assembly. This process utilizes the predictable coordination geometries of metal ions to guide the assembly of organic ligands into well-defined, discrete supramolecular structures or extended coordination polymers.

Transition metal pyridine complexes are a well-established class of compounds with diverse structures and applications. wikipedia.org The nitrogen atom of the pyridine ring acts as a Lewis base, donating a pair of electrons to a metal center. wikipedia.org The coordination of 1H-Indazole, 1-(3-pyridinyl)- to a metal ion can lead to the formation of various architectures, depending on the metal's coordination preference, the ligand-to-metal ratio, and the reaction conditions.

For instance, coordination to a metal ion that prefers a linear geometry could lead to the formation of simple dimeric or oligomeric species. In contrast, metals with a preference for tetrahedral or octahedral coordination could direct the assembly of more complex three-dimensional structures. The indazole moiety can also participate in coordination, potentially acting as a bridging ligand between two metal centers, further increasing the structural diversity of the resulting assemblies.

The self-assembly of pyridyl-containing ligands with metal ions has been used to create a wide range of functional materials, including molecular cages, grids, and frameworks with applications in catalysis, sensing, and gas storage. The specific properties of the resulting metallosupramolecular architecture are determined by the nature of both the metal ion and the organic ligand.

Metal Ion GeometryPotential Supramolecular Architecture
LinearDimers, Oligomers, Helicates
Square PlanarMolecular Squares, Cages
TetrahedralCages, Helicates
Octahedral3D Frameworks, Coordination Polymers

Host-Guest Chemistry and Complexation Phenomena

The self-assembled supramolecular architectures formed from 1H-Indazole, 1-(3-pyridinyl)-, particularly those created through metal-directed self-assembly, can possess well-defined cavities or channels capable of encapsulating smaller molecules or ions. This area of study is known as host-guest chemistry.

The design of molecular hosts with specific recognition properties is a major goal in supramolecular chemistry. The size, shape, and chemical nature of the cavity within a host structure determine its ability to bind to a particular guest molecule. In the case of assemblies derived from 1H-Indazole, 1-(3-pyridinyl)-, the aromatic nature of the ligand could create a hydrophobic cavity suitable for binding neutral aromatic guests.

Furthermore, the incorporation of functional groups or the presence of counterions within the supramolecular framework can introduce specific binding sites for guests through hydrogen bonding, electrostatic interactions, or other non-covalent forces. The binding of a guest molecule within the host can lead to changes in the physical and chemical properties of both the host and the guest, which can be detected by various spectroscopic techniques. This phenomenon forms the basis for the development of chemical sensors and responsive materials.

While specific host-guest studies involving 1H-Indazole, 1-(3-pyridinyl)- are not detailed in the provided search results, the principles of supramolecular chemistry suggest that this compound is a promising building block for the construction of novel host systems. The ability to form inclusion complexes with guest molecules opens up possibilities for applications in areas such as drug delivery, catalysis within confined spaces, and the separation of chemical species.

Host ArchitecturePotential Guest MoleculesDriving Forces for Binding
Molecular CagesSmall organic molecules, ionsHydrophobic effects, π-π stacking, hydrogen bonding
Coordination PolymersSolvent molecules, small gasesvan der Waals forces, electrostatic interactions

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-arylindazoles, including 1H-Indazole, 1-(3-pyridinyl)-, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing this compound is geared towards the adoption of green chemistry principles to enhance sustainability and efficiency.

Key areas of development include:

Microwave-Assisted Synthesis: This technique offers rapid heating, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. nih.gov The application of microwave irradiation to the cyclization and coupling reactions involved in forming the 1-(3-pyridinyl)-1H-indazole core is a promising avenue for process optimization. nih.gov

Catalyst-Based Innovations: Research is moving towards the use of more abundant and less toxic metal catalysts or even metal-free catalytic systems. researchgate.net Advances in transition-metal-catalyzed C-H activation and cross-coupling reactions are paving the way for more direct and atom-economical syntheses of N-arylindazoles. nih.govmdpi.com

Solventless and Alternative Solvent Systems: The use of hazardous organic solvents is a major environmental concern. Future methodologies will likely focus on solvent-free "grindstone chemistry" techniques or the use of greener solvents like ionic liquids or water, which can improve the safety and environmental profile of the synthesis. rasayanjournal.co.in

Multicomponent Reactions (MCRs): Designing one-pot MCRs where multiple starting materials react to form the desired product without isolating intermediates can dramatically increase efficiency, reduce waste, and simplify synthetic procedures. nih.govrasayanjournal.co.in

Table 1: Comparison of Synthetic Methodologies for N-Arylindazoles

MethodologyKey AdvantagesChallengesFuture Outlook
Conventional HeatingWell-established protocolsLong reaction times, high energy consumption, often uses hazardous solventsReplacement by more sustainable methods
Microwave-Assisted SynthesisRapid reaction rates, higher yields, improved purityScalability can be an issue for industrial applicationsWider adoption for laboratory and potentially industrial scale synthesis nih.gov
Transition-Metal CatalysisHigh efficiency and selectivity for C-N and C-C bond formation nih.govCost and toxicity of some precious metal catalysts (e.g., Palladium)Development of catalysts based on earth-abundant metals (e.g., Copper, Iron)
Solventless ReactionsEliminates solvent waste, simplified workup, high atom economy rasayanjournal.co.inLimited to solid-state or high-temperature melt reactionsIncreased use in combination with mechanical methods like ball milling rasayanjournal.co.in

Advanced Computational Modeling for Precise Structure-Property Relationships

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For 1H-Indazole, 1-(3-pyridinyl)-, advanced computational modeling offers the ability to predict molecular properties and guide experimental work, thereby saving time and resources.

Density Functional Theory (DFT): DFT calculations are crucial for understanding the electronic structure of 1H-Indazole, 1-(3-pyridinyl)-. nih.govrsc.org These studies can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are vital for predicting reactivity, electronic properties, and potential as a corrosion inhibitor. researchgate.net By calculating the HOMO-LUMO energy gap, researchers can estimate the molecule's chemical hardness and reactivity. nih.gov

Molecular Docking: In medicinal chemistry, molecular docking simulations are used to predict the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. tandfonline.comtandfonline.com For derivatives of 1H-Indazole, 1-(3-pyridinyl)-, docking studies can identify key interactions with protein residues, guiding the design of more potent and selective inhibitors for therapeutic targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for 1-(3-pyridinyl)-1H-indazole analogs, researchers can predict the activity of novel derivatives before their synthesis, prioritizing the most promising candidates.

Table 2: Applications of Computational Modeling for 1H-Indazole, 1-(3-pyridinyl)-

Computational MethodPredicted PropertiesPotential Application
Density Functional Theory (DFT)HOMO-LUMO energy gap, electrostatic potential, chemical reactivity descriptors researchgate.netPredicting reaction sites, designing new materials with specific electronic properties nih.gov
Molecular DockingBinding energy, binding mode, intermolecular interactions (e.g., hydrogen bonds) tandfonline.comIdentifying potential biological targets, guiding lead optimization in drug discovery researchgate.net
Molecular Dynamics (MD) SimulationsConformational stability, dynamic behavior in a biological environment nih.govAssessing the stability of ligand-protein complexes over time tandfonline.com

Exploration of New Functionalization Pathways and Regioselectivity Control

To fully explore the chemical space around the 1H-Indazole, 1-(3-pyridinyl)- scaffold, researchers are investigating novel methods for its functionalization. A key challenge and area of focus is controlling the regioselectivity of these reactions to introduce substituents at specific positions on the indazole ring system.

C-H Bond Functionalization/Activation: Direct C-H activation is a powerful strategy for introducing new functional groups onto the indazole core without the need for pre-functionalized starting materials. mdpi.com This approach is more atom-economical and can provide access to novel derivatives. unipi.it Research is focused on developing catalytic systems that can selectively target specific C-H bonds, particularly at the C-3 position, which is often crucial for biological activity. nih.govresearchgate.net

Regioselective Halogenation and Cross-Coupling: Introducing a halogen at a specific position on the indazole ring allows for subsequent elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). mdpi.comnih.gov Future research will aim for more efficient and selective methods for halogenation, providing versatile handles for diversification.

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthetic sequence is highly desirable. Developing robust functionalization methods that are tolerant of various functional groups will allow for the rapid generation of analog libraries of 1H-Indazole, 1-(3-pyridinyl)- for biological screening.

Interdisciplinary Integration with Other Scientific Fields for Novel Applications

The unique properties of the 1H-Indazole, 1-(3-pyridinyl)- scaffold make it a candidate for applications beyond its traditional use in medicinal chemistry. Integrating this compound into other scientific disciplines could unlock novel functionalities and technologies.

Materials Science: The aromatic, heterocyclic nature of the molecule suggests potential applications in materials science. Derivatives could be explored as components of organic light-emitting diodes (OLEDs), fluorescent probes, or functional polymers. Some related fused heterocyclic systems have already demonstrated aggregation-induced emission (AIE) characteristics, a property valuable for bio-imaging and sensor technology. rsc.org

Chemical Biology: As potent and selective kinase inhibitors, derivatives of 1H-Indazole, 1-(3-pyridinyl)- can be developed into chemical probes to study cellular signaling pathways. rsc.org By attaching fluorescent tags or affinity labels, these probes can be used to identify and validate new drug targets and to better understand the biological roles of specific enzymes.

Agrochemicals: The indazole motif is present in some agrochemicals. nih.gov Future research could explore the potential of 1H-Indazole, 1-(3-pyridinyl)- derivatives as novel herbicides, fungicides, or insecticides, addressing the need for new solutions in crop protection.

Q & A

Q. How can researchers address low yields in the synthesis of 3-substituted 1H-indazole derivatives?

  • Methodological Answer :
  • Reaction Optimization : Varying solvents (e.g., DMF vs. ethanol), temperatures (80–120°C), and catalyst loadings (PPA: 10–20 mol%) .
  • Intermediate Stabilization : Protecting groups (e.g., Boc for piperazine) to prevent side reactions during oxadiazole formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.